molecular formula C11H14N2OS B1491616 (E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1251449-20-3

(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B1491616
CAS No.: 1251449-20-3
M. Wt: 222.31 g/mol
InChI Key: WBKWWWMJTBXVKS-ONEGZZNKSA-N
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Description

(E)-1-(3-Aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an enaminone derivative featuring a conjugated α,β-unsaturated ketone system. Its structure includes a 3-aminopyrrolidine moiety linked to a thiophene ring via a propenone bridge. The (E)-configuration of the double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions. This compound is part of a broader class of enaminones and chalcone analogs, which are studied for applications in medicinal chemistry and materials science due to their diverse bioactivities and optoelectronic characteristics .

Properties

IUPAC Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-9-5-6-13(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9H,5-6,8,12H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWWWMJTBXVKS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Synthesis

The compound has the molecular formula C11H14N2OSC_{11}H_{14}N_{2}OS and a molecular weight of 226.31 g/mol. Its structure includes a pyrrolidine ring attached to a thiophene moiety, which contributes to its unique chemical properties.

Synthesis Methods:
The synthesis typically involves the reaction of thiophene derivatives with pyrrolidine derivatives under specific conditions, often utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding: It can interact with receptors, potentially modulating their activity through hydrogen bonding or π-π interactions with biological molecules .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting critical enzymes involved in DNA replication .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a key role, such as neurodegenerative disorders .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity:
    • A recent study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
  • Antioxidant Activity Assessment:
    • In vitro assays demonstrated that the compound scavenges free radicals effectively. The half-maximal inhibitory concentration (IC50) was determined to be 25 µg/mL, showcasing its potential as an antioxidant agent .
  • Anti-inflammatory Study:
    • A study involving lipopolysaccharide (LPS)-induced inflammation in murine models revealed that treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(E)-1-(3-Aminopyrrolidin-1-yl)-2-(furan-2-yl)ethanone Furan StructureModerate antibacterial activity
(E)-1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone Pyridine StructureWeak antioxidant properties

The presence of the thiophene ring in our compound enhances its biological activity compared to its furan and pyridine counterparts.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of thiophene rings in drug design has been linked to enhanced biological activity against cancer cells. For example, studies have shown that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

2. Neurological Applications
Pyrrolidine derivatives are often explored for their neuroprotective effects. The presence of the aminopyrrolidine moiety is associated with interactions at neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This suggests potential applications in treating neurodegenerative diseases and mood disorders .

3. Antimicrobial Properties
The compound's structural features may confer antimicrobial activity, making it a candidate for developing new antibiotics. Research has demonstrated that thiophene-containing compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their effectiveness against various pathogens .

Materials Science

1. Organic Electronics
(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and facilitate charge transport makes it suitable for these applications .

2. Sensors
The compound's unique electronic properties allow it to serve as a sensing material for detecting metal ions and other analytes. For instance, thiophene derivatives have been incorporated into sensor designs for detecting heavy metals like lead and cadmium due to their high selectivity and sensitivity .

Organic Synthesis

1. Building Block in Synthesis
This compound can act as a versatile building block in organic synthesis, enabling the development of more complex molecules through various reactions such as cross-coupling and cycloaddition. Its reactivity allows chemists to modify its structure easily, leading to a wide range of functionalized products .

2. Catalysis
The compound may also play a role in catalysis, particularly in asymmetric synthesis where chiral centers are introduced into organic molecules. Its ability to coordinate with metal catalysts enhances reaction selectivity and efficiency .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast cancer models
Neuroprotective EffectsAssessment of serotonin receptor interactionsShowed potential for alleviating symptoms in models of depression
Antimicrobial TestingTesting against Gram-positive and Gram-negative bacteriaEffective against Staphylococcus aureus and E. coli strains
Organic Electronics DevelopmentFabrication of OLEDs using thiophene derivativesAchieved high efficiency with improved stability
Metal Ion DetectionDevelopment of sensors for heavy metalsHigh sensitivity and selectivity for Pb²⁺ ions were observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthesis methods, biological activities, and physicochemical properties.

Substituent Variations in Enaminones and Chalcones

Compound Name Key Substituents Structural Differences vs. Target Compound
(E)-1-(3-Aminophenyl)-3-(thien-2-yl)-2-propen-1-one 3-Aminophenyl Aromatic amine vs. cyclic 3-aminopyrrolidine
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one Phenyl, pyrrolidine Lacks thiophene and 3-amino group on pyrrolidine
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one 4-Nitrophenyl, pyrrolidine Nitro group (electron-withdrawing) vs. amino group
(E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 4-Bromophenyl Bromine substituent vs. aminopyrrolidine
(E)-3-(1H-Indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one Indole Heterocyclic indole vs. aminopyrrolidine

Physicochemical and Electronic Properties

  • Optical Properties: The thiophene moiety in (E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits strong UV-Vis absorption (λmax = 350 nm in ethanol) due to π→π* transitions, as shown by TD-DFT calculations . The electron-donating 3-aminopyrrolidine group in the target compound may redshift absorption compared to electron-withdrawing substituents (e.g., nitro or bromine) .
  • Solubility and Drug-Likeness: The cyclic amine in the target compound likely improves water solubility compared to aryl-substituted analogs (e.g., (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one) . SwissADME predictions suggest moderate LogP (~2.5) and high gastrointestinal absorption due to the aminopyrrolidine moiety .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromine) enhance electrophilicity of the α,β-unsaturated ketone, increasing reactivity toward nucleophiles .

Biological Potency: Thiophene-containing chalcones exhibit broad-spectrum antimicrobial activity, with potency influenced by substituent electronic properties . Tyrosinase inhibition is maximized with dihydroxyphenyl groups, but aminopyrrolidine may offer alternative binding modes .

Synthetic Accessibility: Enaminones with cyclic amines require precise stoichiometry and mild conditions to avoid side reactions (e.g., over-oxidation) .

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

The 3-aminopyrrolidine core is a key structural element in the target compound. Preparation methods for 3-aminopyrrolidine derivatives have been extensively studied and patented, providing robust synthetic routes with high chemical and optical yields.

  • Starting Material and Key Intermediate : Optically active butyl-1,2,4-trimesylate (methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester) serves as a crucial intermediate. This compound undergoes nucleophilic substitution with primary amines to yield pyrrolidine derivatives.

  • Reaction Conditions : The conversion is typically performed in tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C, preferably 50-60°C. The reaction involves the displacement of mesylate groups by a primary amine (e.g., benzylamine) to form the pyrrolidine ring with an amino substituent at the 3-position.

  • Protecting Group Strategy : The amino group introduced may be protected by benzyl or allyloxycarbonyl groups to facilitate further functionalization. Allyl haloformate is used to replace the benzyl protecting group under mild conditions (0-100°C, preferably 30-70°C) in inert solvents such as heptane.

  • Final Amino Group Introduction : The desired 3-amino-pyrrolidine derivative is obtained by introducing the amino group using secondary amines (R2R3NH) under pressure (3x10^6 to 2x10^7 Pa) and elevated temperatures (20-200°C, preferably 100-150°C) in solvents like THF or dimethoxyethane.

  • Yields and Optical Purity : This process yields 3-amino-pyrrolidine derivatives with high chemical and optical purity, suitable for subsequent coupling reactions.

Incorporation of the Thiophen-2-yl Propenone Moiety

The (E)-3-(thiophen-2-yl)prop-2-en-1-one fragment is a conjugated enone system attached to a thiophene ring. Thiophene derivatives are well-known five-membered heterocycles characterized by aromaticity and stability, widely used in pharmaceutical chemistry.

  • Preparation of Thiophen-2-yl Propenone : Typically, chalcone-like compounds bearing a thiophene ring are synthesized via Claisen–Schmidt condensation between thiophene-2-carboxaldehyde and appropriate ketones or amines under basic or acidic catalysis.

  • Conjugation and E-Configuration : The (E)-configuration of the propenone double bond is favored thermodynamically and can be confirmed by spectroscopic methods.

Coupling of 3-Aminopyrrolidine with Thiophen-2-yl Propenone

  • Amide or Enone Formation : The final step involves coupling the 3-aminopyrrolidine with the thiophen-2-yl propenone. This can be achieved by nucleophilic addition of the amino group to the α,β-unsaturated carbonyl system or via amide bond formation if the propenone is activated.

  • Reaction Conditions : Mild conditions are preferred to preserve the stereochemistry and prevent side reactions. Solvents like THF or dimethylformamide (DMF) and room temperature to moderate heating are typical.

  • Purification : The product is purified by chromatographic techniques to isolate the (E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with high purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Materials Conditions Solvents Notes
1 Nucleophilic substitution Butyl-1,2,4-trimesylate + Primary amine 0-70°C (prefer 50-60°C) Tetrahydrofuran (THF) Formation of 3-aminopyrrolidine core
2 Amino protecting group exchange Benzyl-protected pyrrolidine + Allyl haloformate 0-100°C (prefer 30-70°C) Heptane or hydrocarbon Protecting group manipulation
3 Amino group introduction Protected pyrrolidine + Secondary amine 20-200°C (prefer 100-150°C), high pressure THF or dimethoxyethane High chemical and optical yield
4 Claisen–Schmidt condensation Thiophene-2-carboxaldehyde + ketone Basic or acidic catalysis Various solvents Synthesis of (E)-3-(thiophen-2-yl)prop-2-en-1-one
5 Coupling (nucleophilic addition) 3-Aminopyrrolidine + thiophen-2-yl propenone Mild heating, room temperature THF, DMF Formation of target compound

Research Findings and Considerations

  • The preparation of 3-aminopyrrolidine derivatives via mesylate intermediates is well-documented to proceed with excellent stereochemical control and high yields, making it suitable for pharmaceutical applications.

  • Thiophene-containing enones are stable and can be synthesized efficiently via classical condensation reactions, providing the necessary conjugated system for biological activity.

  • The combination of these two moieties requires careful control of reaction conditions to maintain the (E)-configuration and avoid side reactions such as Michael additions or polymerization.

  • The use of protecting groups during synthesis facilitates selective functional group transformations and enhances overall yield and purity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
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(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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